molecular formula C9H14Cl2N2 B8181306 Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride

Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B8181306
M. Wt: 221.12 g/mol
InChI Key: HLYFKVJMKPKODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride (CAS: 474448-95-8) is a bicyclic amine derivative featuring a cyclopropane ring directly bonded to a pyridin-3-yl group and an amine functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications . This compound is cataloged as a building block in chemical marketplaces (e.g., AK Scientific) with 95% purity, emphasizing its utility in drug discovery and synthesis .

Properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;;/h1-2,5-7,9H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFKVJMKPKODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxygen, and sodium nitrite . The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyridin-2-yl derivatives, while reduction reactions may yield different amine derivatives .

Scientific Research Applications

Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyridine ring, cyclopropane modifications, or salt forms. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride 474448-95-8 C10H15Cl2N2 252.16 Base structure; dihydrochloride salt enhances solubility .
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride KPL044823 C10H14Cl3N2 286.59 Chlorine at pyridine C5 position increases electronegativity and steric bulk .
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride C10H14Cl3N2 286.59 Chlorine at pyridine C6 position alters binding interactions .
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride 2251053-45-7 C10H14Cl2FN2 239.12 Fluorine at pyridine C3 position improves metabolic stability .
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride 1439898-09-5 C10H15Cl2N2 252.16 Pyridine linked via methylene bridge; altered conformational flexibility .

Functional Group Impact on Bioactivity

  • Fluorine Substitution : The 3-fluoro analog (CAS: 2251053-45-7) shows reduced metabolic degradation, a common advantage of fluorinated pharmaceuticals .

Commercial and Research Relevance

  • Building Blocks : These compounds are marketed as intermediates for kinase inhibitors, GPCR modulators, and antimicrobial agents. For example, (5-chloropyridin-3-yl) derivatives are sold by Kishida Chemical Co. for fragment-based drug design .

Biological Activity

Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine moiety, which contributes to its unique chemical properties. This compound can exist in two enantiomeric forms: (S)-cyclopropyl(pyridin-3-yl)methanamine and (R)-cyclopropyl(pyridin-3-yl)methanamine, each potentially exhibiting different biological activities due to their stereochemistry.

Pharmacological Properties

Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. Its interactions with biological targets suggest potential therapeutic applications in areas such as:

  • Anticancer Activity : Some studies have shown that this compound may modulate neurotransmitter systems and exhibit anti-cancer properties through selective receptor binding.
  • Antimicrobial Effects : The compound's structure allows it to interact with various bacterial targets, showing promise as an antimicrobial agent .

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Binding affinity studies reveal that it can selectively bind to various receptors and enzymes, modulating their activity. Detailed investigations into these interactions are ongoing, with findings suggesting that the compound's unique structure significantly influences its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

  • Study on Anticancer Activity :
    • A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at varying concentrations. The mechanism was linked to the modulation of apoptotic pathways.
  • Antimicrobial Activity Assessment :
    • In vitro tests against multiple bacterial strains revealed that this compound exhibited potent antimicrobial activity comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were notably low, indicating strong bactericidal effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
Cyclopropyl(pyridin-2-yl)methanamineSimilar cyclopropyl and pyridine structureDifferent position on pyridine ring influences activity
Cyclopropyl(5-methylpyridin-3-yl)methanamineMethyl substitution on the pyridine ringPotentially altered pharmacokinetics due to sterics
Cyclopropyl(4-pyridyl)methanaminePyridine at a different positionMay exhibit different receptor selectivity

The variations in structure significantly affect the biological activity and interaction profiles of these compounds, highlighting the importance of stereochemistry in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.